1-Bocaminomethyl-cyclobutanecarboxylic acid
Overview
Description
1-Bocaminomethyl-cyclobutanecarboxylic acid is a chemical compound that features a cyclobutane ring with a carboxylic acid group and a Boc-protected aminomethyl group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bocaminomethyl-cyclobutanecarboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanecarboxylic acid with Boc-protected aminomethyl chloride under basic conditions. The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Bocaminomethyl-cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The Boc-protected aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can react with the Boc-protected aminomethyl group in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
1-Bocaminomethyl-cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of peptides and proteins, where the Boc group protects the amine functionality during coupling reactions.
Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its unique structure can impart specific properties to the final product.
Mechanism of Action
The mechanism of action of 1-Bocaminomethyl-cyclobutanecarboxylic acid largely depends on its functional groups. The Boc-protected aminomethyl group can be deprotected under acidic conditions to reveal a free amine, which can then participate in various biochemical reactions. The carboxylic acid group can form hydrogen bonds or ionic interactions with biological targets, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid: Lacks the Boc-protected aminomethyl group, making it less versatile in synthetic applications.
Boc-protected aminomethyl derivatives: Compounds with different ring structures or additional functional groups.
Uniqueness
1-Bocaminomethyl-cyclobutanecarboxylic acid is unique due to its combination of a cyclobutane ring, a carboxylic acid group, and a Boc-protected aminomethyl group. This combination allows for diverse reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-11(8(13)14)5-4-6-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJRREDAVXPWRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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